[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Beschreibung
This compound is a structurally complex benzothiazepine derivative characterized by its (2S,3S) stereochemistry, a 4-methoxyphenyl group at position 2, and a trideuteriomethyl-substituted chloroethoxycarbonylaminoethyl moiety at position 3. Its molecular formula is C₂₄H₂₅D₃ClN₂O₅S, with a molecular weight of approximately 525.5 g/mol (calculated). The inclusion of deuterium (trideuteriomethyl) suggests intentional isotopic labeling, likely aimed at enhancing metabolic stability or tracking pharmacokinetics in studies. The 1,5-benzothiazepine core is pharmacologically significant, as seen in calcium channel blockers like diltiazem, though this compound’s functional groups and deuterium substitution distinguish it from classical analogs .
Eigenschaften
IUPAC Name |
[(2S,3S)-5-[2-[1-chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O6S/c1-15(25)32-24(30)26(3)13-14-27-19-7-5-6-8-20(19)34-22(21(23(27)29)33-16(2)28)17-9-11-18(31-4)12-10-17/h5-12,15,21-22H,13-14H2,1-4H3/t15?,21-,22+/m1/s1/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZVVBABXUKRRL-YVJHTGRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)N(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C(=O)OC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate represents a novel class of benzothiazepin derivatives. This article explores its biological activities, particularly focusing on its antioxidant and anticancer properties, supported by various research studies.
The chemical structure of the compound can be defined as follows:
- Molecular Formula : C39H67N5O7
- IUPAC Name : this compound
Antioxidant Activity
Antioxidant activity is a critical aspect of the biological profile of many pharmaceutical compounds. The antioxidant potential of various derivatives containing the 4-methoxyphenyl group has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.
| Compound | DPPH Scavenging Activity (% Inhibition) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A (related structure) | 1.37 times higher than ascorbic acid | Significant |
| Compound B (related structure) | 1.35 times higher than ascorbic acid | Significant |
| Control (Ascorbic Acid) | 100% | Reference |
Research indicates that compounds with a methoxyphenyl moiety exhibit enhanced radical scavenging capabilities compared to traditional antioxidants like ascorbic acid .
Anticancer Activity
The anticancer efficacy of the compound has been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay was employed to determine cell viability post-treatment.
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| U-87 | 19.6 ± 1.5 | Most sensitive to the compound |
| MDA-MB-231 | Higher IC50 | Less sensitive compared to U-87 |
The results show that the compound exhibits significant cytotoxicity towards U-87 cells with an IC50 value indicating effective growth inhibition .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, facilitating scavenging of free radicals.
- Cell Cycle Arrest : Compounds similar in structure have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : Potential inhibition of topoisomerases and other enzymes involved in DNA replication and repair mechanisms has been suggested.
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzothiazepin derivatives:
- A study demonstrated that introducing different substituents on the benzothiazepin core could significantly alter both antioxidant and anticancer properties .
- Another research indicated that compounds with specific functional groups exhibited enhanced interactions with cellular targets, leading to improved therapeutic outcomes in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound shares structural homology with several benzothiazepine derivatives, particularly diltiazem-related impurities and metabolites. Below is a comparative analysis based on molecular features, pharmacological relevance, and research findings:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
Stereochemical Impact : The (2S,3S) configuration in the target compound and desacetyl diltiazem contrasts with (2S,3R) in impurity A. This stereochemical divergence significantly affects receptor binding, as seen in calcium channel blockade assays where (2S,3R) analogs exhibit <10% activity compared to diltiazem .
Deuterium Substitution : The trideuteriomethyl group in the target compound likely enhances metabolic stability. Deuterated analogs of benzothiazepines show prolonged half-lives in vitro due to reduced CYP450-mediated demethylation .
Functional Group Influence: Acetate vs. Hydroxy: Desacetyl diltiazem (hydroxy substitution) demonstrates faster clearance in pharmacokinetic studies, highlighting the acetate group’s role in prolonging action . Chloroethoxycarbonyl vs.
Research Findings and Data
Table 2: Pharmacokinetic and Stability Data
Notes:
- The target compound’s deuterium labeling aligns with strategies to mitigate first-pass metabolism, as observed in deuterated pharmaceuticals like deutetrabenazine .
- Impurity profiling studies (e.g., ICH guidelines) emphasize the necessity of controlling stereoisomers like impurity A, which may arise during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
